Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1-oxide (9CI)
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Overview
Description
Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1-oxide (9CI) is an organic compound with the molecular formula C8H14OS It is a derivative of thiophene, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1-oxide (9CI) typically involves the oxidation of 4,5-Dihydro-3-isopropyl-2-methylthiophene. Common oxidizing agents used in this process include hydrogen peroxide, m-chloroperoxybenzoic acid, and peracetic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the selective formation of the 1-oxide derivative.
Industrial Production Methods
In an industrial setting, the production of Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1-oxide (9CI) may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1-oxide (9CI) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the 1-oxide back to the parent thiophene compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, peracetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Parent thiophene compound.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1-oxide (9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1-oxide (9CI) involves its interaction with molecular targets, such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular processes and signaling pathways. Its sulfur-containing structure allows it to form strong interactions with metal ions and other biomolecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, lacking the 1-oxide functional group.
4,5-Dihydro-2-methylthiophene: A similar compound without the isopropyl group.
3-Isopropylthiophene: A related compound without the 1-oxide and methyl groups.
Uniqueness
Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1-oxide (9CI) is unique due to the presence of both the isopropyl and methyl groups, as well as the 1-oxide functional group
Properties
CAS No. |
133966-46-8 |
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Molecular Formula |
C8H14OS |
Molecular Weight |
158.26 g/mol |
IUPAC Name |
5-methyl-4-propan-2-yl-2,3-dihydrothiophene 1-oxide |
InChI |
InChI=1S/C8H14OS/c1-6(2)8-4-5-10(9)7(8)3/h6H,4-5H2,1-3H3 |
InChI Key |
ZYCQZGYYLCESET-UHFFFAOYSA-N |
SMILES |
CC1=C(CCS1=O)C(C)C |
Canonical SMILES |
CC1=C(CCS1=O)C(C)C |
Synonyms |
Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1-oxide (9CI) |
Origin of Product |
United States |
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